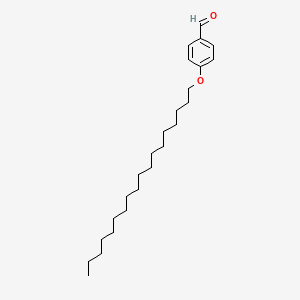

4-Octadecyloxybenzaldehyde

Descripción general

Descripción

4-Octadecyloxybenzaldehyde is a chemical compound with the molecular formula C25H42O2 . It has an average mass of 374.600 Da and a monoisotopic mass of 374.318481 Da .

Molecular Structure Analysis

The molecular structure of 4-Octadecyloxybenzaldehyde consists of 25 carbon atoms, 42 hydrogen atoms, and 2 oxygen atoms . It has a molar refractivity of 118.4±0.3 cm³ .Physical And Chemical Properties Analysis

4-Octadecyloxybenzaldehyde has a density of 0.9±0.1 g/cm³, a boiling point of 487.1±18.0 °C at 760 mmHg, and a flash point of 170.8±14.8 °C . It has a molar volume of 405.7±3.0 cm³ . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 19 freely rotating bonds .Aplicaciones Científicas De Investigación

Chemical Synthesis

4-Octadecyloxybenzaldehyde is used in chemical synthesis due to its unique structure. It has a long alkyl chain and a benzaldehyde group, making it suitable for various reactions .

Surfactant Production

This compound is used in the production of nonionic surfactants. These surfactants have a correct hydrophilic-lipophilic balance, which enhances solubility and biodegradability, and lowers toxicity to humans .

Drug Manufacturing

Some derivatives of 4-Octadecyloxybenzaldehyde have shown antimicrobial activities, making them suitable for the manufacturing of drugs .

Pesticide Production

The antimicrobial properties of 4-Octadecyloxybenzaldehyde derivatives also make them suitable for use in pesticide production .

Cosmetics Industry

Due to its surfactant properties, 4-Octadecyloxybenzaldehyde can be used in the cosmetics industry, particularly in the formulation of creams and lotions .

Environmental Applications

The biodegradability and low toxicity of 4-Octadecyloxybenzaldehyde make it environmentally friendly, which is an important consideration in many applications .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propiedades

IUPAC Name |

4-octadecoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25-20-18-24(23-26)19-21-25/h18-21,23H,2-17,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTNFINCBVUXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403247 | |

| Record name | 4-Octadecyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Octadecyloxybenzaldehyde | |

CAS RN |

4105-95-7 | |

| Record name | 4-(Octadecyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4105-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octadecyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-octadecyloxybenzaldehyde facilitate the transport of amino compounds like D-glucosamine across a supported liquid membrane?

A: 4-Octadecyloxybenzaldehyde functions as a carrier molecule in a process that utilizes a reversible Schiff base formation reaction. [, ] The aldehyde group of 4-octadecyloxybenzaldehyde reacts with the amino group of D-glucosamine, forming a Schiff base. This Schiff base, being more lipophilic, can then traverse the lipid membrane. Once across, the reaction reverses in the presence of an acidic environment, releasing the D-glucosamine on the other side of the membrane. [, ]

Q2: What specific structural features of 4-octadecyloxybenzaldehyde are crucial for its function as an amino compound carrier in this context?

A2: Two key structural features are essential:

- Aldehyde Group: This functional group is directly involved in the reversible Schiff base formation with the amino group of the target compound (e.g., D-glucosamine). [, ]

- Long Alkyl Chain (Octadecyloxy): This hydrophobic chain imparts lipophilicity to the 4-octadecyloxybenzaldehyde molecule. This enhanced lipophilicity allows the formed Schiff base to readily partition into and permeate through the non-polar environment of the supported liquid membrane. [, ]

Q3: Are there alternative applications for 4-octadecyloxybenzaldehyde or similar compounds based on their chemical properties?

A: Yes, the ability of 4-octadecyloxybenzaldehyde to form Schiff bases with amines suggests potential applications beyond membrane transport. For instance, derivatives of 4-octadecyloxybenzaldehyde have been investigated for their liquid crystal properties due to the presence of the long alkyl chain. [] These compounds exhibit various smectic phases (A, B, and G), which are influenced by the specific end group attached to the molecule. [] This suggests potential applications in areas like display technology or molecular electronics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Nitro-4-(2-pyridylthio)phenyl]acrylic acid](/img/structure/B1587060.png)

![Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587070.png)

![3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1587071.png)